molecular formula C4H5NO3 B14698872 (3S)-3-Hydroxypyrrolidine-2,5-dione CAS No. 18366-19-3

(3S)-3-Hydroxypyrrolidine-2,5-dione

Cat. No.: B14698872
CAS No.: 18366-19-3
M. Wt: 115.09 g/mol
InChI Key: JDXQWYKOKYUQDN-REOHCLBHSA-N
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Description

(3S)-3-Hydroxypyrrolidine-2,5-dione is an organic compound with a pyrrolidine ring structure It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-Hydroxypyrrolidine-2,5-dione typically involves the cyclization of appropriate precursors. One common method is the reaction of L-glutamic acid with acetic anhydride, which leads to the formation of the pyrrolidine ring. The reaction conditions often require heating and the presence of a catalyst to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, biocatalytic methods using enzymes have been explored for more environmentally friendly production processes.

Chemical Reactions Analysis

Types of Reactions: (3S)-3-Hydroxypyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like halides or amines can be used in substitution reactions under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrolidine-2,5-dione derivatives, while reduction can produce hydroxylated or alkylated pyrrolidines.

Scientific Research Applications

(3S)-3-Hydroxypyrrolidine-2,5-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (3S)-3-Hydroxypyrrolidine-2,5-dione involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, the pyrrolidine ring can interact with hydrophobic pockets in proteins, affecting their conformation and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    (3R)-3-Hydroxypyrrolidine-2,5-dione: The enantiomer of (3S)-3-Hydroxypyrrolidine-2,5-dione with similar chemical properties but different biological activities.

    Pyrrolidine-2,5-dione: A non-chiral analog with similar structural features but lacking the specific stereochemistry.

    N-Methylpyrrolidine-2,5-dione: A derivative with a methyl group substitution, affecting its reactivity and applications.

Uniqueness: this compound is unique due to its specific stereochemistry, which can lead to different biological activities compared to its enantiomer or other analogs. This stereochemistry is crucial for its interaction with chiral environments in biological systems, making it a valuable compound for research and development.

Properties

CAS No.

18366-19-3

Molecular Formula

C4H5NO3

Molecular Weight

115.09 g/mol

IUPAC Name

(3S)-3-hydroxypyrrolidine-2,5-dione

InChI

InChI=1S/C4H5NO3/c6-2-1-3(7)5-4(2)8/h2,6H,1H2,(H,5,7,8)/t2-/m0/s1

InChI Key

JDXQWYKOKYUQDN-REOHCLBHSA-N

Isomeric SMILES

C1[C@@H](C(=O)NC1=O)O

Canonical SMILES

C1C(C(=O)NC1=O)O

Origin of Product

United States

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